LSD1 Inhibitory Activity: Boc-Protected Intermediate vs. Free Diamine (Iadademstat) — A >2,000-Fold Potency Differential
Direct comparison of the Boc-protected target compound with its deprotected free diamine counterpart (iadademstat) reveals a >2,000-fold difference in LSD1 inhibitory potency. The target compound, as the trans racemate (BDBM254564), exhibits an LSD1 IC₅₀ of 3.11 × 10⁴ nM (31.1 µM) [1], while the deprotected (1R,2S)-enantiomer (BDBM50155773) achieves an IC₅₀ of 15 nM [2]. This quantitative gap demonstrates that the target compound is pharmacologically inert at LSD1 and functions exclusively as a protected synthetic intermediate, not as an active inhibitor.
| Evidence Dimension | LSD1/KDM1A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.11 × 10⁴ nM (31.1 µM) [trans racemate, Boc-protected] |
| Comparator Or Baseline | Iadademstat free diamine: 15 nM [(1R,2S)-enantiomer, deprotected] |
| Quantified Difference | Approximately 2,073-fold less potent (Boc-protected vs. deprotected) |
| Conditions | LSD1 inhibition assay; pH 7.4; 25–37°C; Oryzon Genomics US Patent US9469597 |
Why This Matters
Procurement teams can confidently select the Boc-protected compound as a stable, inactive precursor that reliably yields the active drug substance upon deprotection, eliminating the risk of premature target engagement during handling.
- [1] BindingDB Entry BDBM254564. US10214477, Example 23. Tert-butyl (4-(((trans)-2-phenylcyclopropyl)amino)cyclohexyl) carbamate. LSD1 IC₅₀ = 3.11E+4 nM. Accessed 2026. View Source
- [2] BindingDB Entry BDBM50155773. CHEMBL3781751::US9469597, 5. (trans)-N1-((1R,2S)-2-phenylcyclopropyl)cyclohexane-1,4-diamine. LSD1 IC₅₀ = 15 nM. Accessed 2026. View Source
